Physicochemical Profiling and Synthetic Architecture of 1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Physicochemical Profiling and Synthetic Architecture of 1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The functionalization of the indole core is a cornerstone of modern medicinal chemistry. Specifically, 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS: 333412-99-0) represents a highly specialized building block that merges the biologically privileged indole-3-carboxaldehyde pharmacophore with a lipophilic, flexible phenoxyethyl linker. This whitepaper provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol for its preparation, and its mechanistic relevance in biological systems, particularly concerning Aryl Hydrocarbon Receptor (AhR) modulation.
Structural and Physicochemical Properties
Understanding the physicochemical profile of a compound is critical for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The parent compound, 1H-indole-3-carbaldehyde, is a known microbial metabolite of L-tryptophan 1. By alkylating the N1 position with a 2-(4-methylphenoxy)ethyl group, the molecule loses its hydrogen bond donor capacity, significantly increasing its lipophilicity and altering its topological polar surface area (TPSA) 2.
The table below summarizes the quantitative data defining this molecule:
| Property | Value |
| Chemical Name | 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde |
| CAS Registry Number | 333412-99-0 |
| Molecular Formula | C₁₈H₁₇NO₂ |
| Molecular Weight | 279.33 g/mol |
| SMILES String | O=Cc1cn(c2c1cccc2)CCOc1ccc(cc1)C |
| Topological Polar Surface Area (TPSA) | 31.2 Ų |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 2 |
| Rotatable Bonds | 5 |
| Predicted LogP | ~4.2 (Highly Lipophilic) |
Synthetic Methodology: N-Alkylation Workflow
The synthesis of N-alkylated indole-3-carboxaldehyde analogues requires careful control of reaction conditions to prevent side reactions at the highly reactive C3-aldehyde position 3. The following protocol outlines a self-validating methodology for the targeted N-alkylation.
Phase 1: Nucleophilic Activation (Deprotonation)
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Step: Dissolve 1.0 equivalent of 1H-indole-3-carbaldehyde in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 2.0 equivalents of Cesium Carbonate (Cs₂CO₃) and stir under a nitrogen atmosphere at 25°C for 30 minutes.
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Causality: Cs₂CO₃ is deliberately selected over stronger bases like Sodium Hydride (NaH). According to the Hard-Soft Acid-Base (HSAB) principle, the bulky cesium cation creates a highly nucleophilic, "naked" nitrogen anion. This milder approach prevents unwanted aldol-type self-condensation of the aldehyde moiety.
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Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the indolyl anion.
Phase 2: Electrophilic Coupling
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Step: Add 1.2 equivalents of 1-(2-bromoethoxy)-4-methylbenzene dropwise to the activated mixture. Elevate the temperature to 80°C and stir for 4 hours.
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Causality: The elevated temperature is required to overcome the activation energy barrier for the Sₙ2 displacement of the bromide. The primary alkyl halide minimizes steric hindrance, ensuring exclusive N-alkylation over C-alkylation.
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Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot (lower R_f due to N-H hydrogen bonding) is entirely replaced by a new, UV-active product spot (higher R_f).
Phase 3: Isolation and Purification
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Step: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.
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Causality: The aqueous quench effectively removes the highly polar DMF solvent and inorganic cesium salts. EtOAc provides the optimal partition coefficient for extracting the lipophilic product.
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Validation Checkpoint: ^1H NMR (CDCl₃) must show the disappearance of the broad N-H peak (~8.5 ppm) and the emergence of two distinct triplets around 4.2–4.5 ppm, corresponding to the new ethyl linker (-CH₂-CH₂-). The aldehyde proton should remain intact as a sharp singlet near 9.9 ppm.
Synthetic workflow for the N-alkylation of 1H-indole-3-carbaldehyde.
Mechanistic Applications in Drug Discovery
Indole-3-carbaldehyde and its synthetic analogues are highly regarded in pharmacology due to their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR) 1. AhR is a ligand-dependent transcription factor involved in immune response regulation, mucosal reactivity, and cellular homeostasis.
By introducing the 2-(4-methylphenoxy)ethyl moiety, the molecule's lipophilicity is drastically increased. This modification serves two primary pharmacological purposes:
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Enhanced Membrane Permeability: The loss of the H-bond donor and the addition of the lipophilic tail allows the molecule to passively diffuse across the phospholipid bilayer more efficiently to reach the cytosolic AhR complex.
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Hydrophobic Pocket Binding: The p-tolyl ether group can engage in additional π-π stacking and hydrophobic interactions within the AhR ligand-binding domain, potentially shifting the molecule's profile from a weak agonist to a potent modulator.
Furthermore, the preserved C3-aldehyde acts as a synthetic handle, allowing researchers to easily convert this compound into Schiff bases, hydrazones, or oximes, which are frequently evaluated for their antioxidant and anti-proliferative properties 3.
AhR signaling pathway activation by indole-3-carbaldehyde derivatives.
References
- Accel Scientific. "1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | 333412-99-0". Accelsci.com.
- Wikipedia Contributors. "Indole-3-carbaldehyde". Wikipedia, The Free Encyclopedia.
- Der Pharma Chemica.
